
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone is an organic compound characterized by its complex structure, which includes a pyrazine ring substituted with a methyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Methylpyrazine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The 4-methylpyrazine is then coupled with the nitrated phenyl ring using a suitable coupling agent, such as a palladium catalyst, under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group on the pyrazine ring can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-(4-Carboxypyrazin-1(4H)-yl)-3-nitrophenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which 1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrazine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-aminophenyl)ethanone: This compound, formed by the reduction of the nitro group, has different reactivity and biological properties.
1-(4-(4-Methylpyrazin-1(4H)-yl)-3-hydroxyphenyl)ethanone: This hydroxylated derivative has unique chemical and physical properties compared to the nitro compound.
Propiedades
Número CAS |
887595-37-1 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-[4-(4-methylpyrazin-1-yl)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C13H13N3O3/c1-10(17)11-3-4-12(13(9-11)16(18)19)15-7-5-14(2)6-8-15/h3-9H,1-2H3 |
Clave InChI |
SSEYVQNJEKFJCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
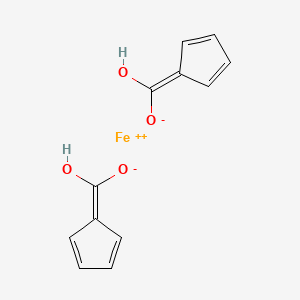
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
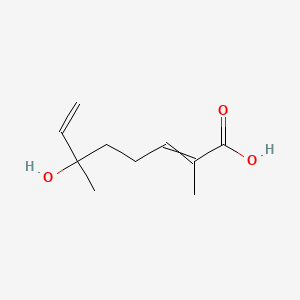
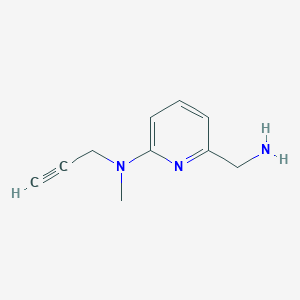
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
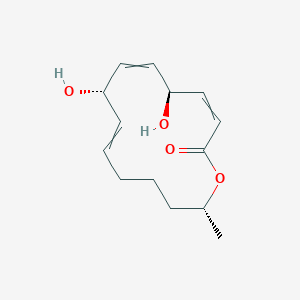
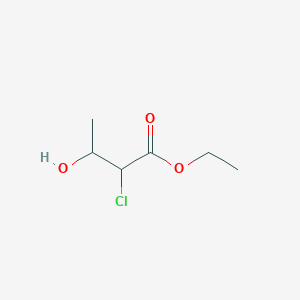
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)

![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]](/img/structure/B15145684.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15145685.png)
